molecular formula C23H23FN6O3S B2648077 N-(4-amino-6-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide CAS No. 872597-05-2

N-(4-amino-6-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide

Cat. No.: B2648077
CAS No.: 872597-05-2
M. Wt: 482.53
InChI Key: GQBWPIKSTBMWTE-UHFFFAOYSA-N
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Description

N-(4-amino-6-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core, a phenylpiperazine moiety, and a fluorobenzamide group, making it a molecule of interest for its diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-6-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidine Core: Starting with a suitable precursor, such as a substituted urea or thiourea, the pyrimidine ring is constructed through cyclization reactions.

    Introduction of the Phenylpiperazine Moiety: This step involves the nucleophilic substitution of a halogenated intermediate with 4-phenylpiperazine.

    Attachment of the Fluorobenzamide Group: The final step includes the coupling of the pyrimidine derivative with 4-fluorobenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenated intermediates and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety may interact with neurotransmitter receptors, while the pyrimidine core could inhibit certain enzymes by mimicking natural substrates or binding to active sites.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-6-oxo-2-((2-oxo-2-(4-methylpiperazin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide
  • N-(4-amino-6-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-bromobenzamide

Uniqueness

The uniqueness of N-(4-amino-6-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorobenzamide group, in particular, may enhance its binding affinity and specificity for certain molecular targets compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-[4-amino-6-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidin-5-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN6O3S/c24-16-8-6-15(7-9-16)21(32)26-19-20(25)27-23(28-22(19)33)34-14-18(31)30-12-10-29(11-13-30)17-4-2-1-3-5-17/h1-9H,10-14H2,(H,26,32)(H3,25,27,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBWPIKSTBMWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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